molecular formula C10H10BrNO2 B1598966 3-Bromo-4-methoxyphenethyl isocyanate CAS No. 480439-05-2

3-Bromo-4-methoxyphenethyl isocyanate

货号: B1598966
CAS 编号: 480439-05-2
分子量: 256.1 g/mol
InChI 键: RHXRLCFBTLXTSW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-4-methoxyphenethyl isocyanate is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-methoxyphenethyl isocyanate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via reaction of 3-Bromo-4-methoxyphenethylamine with phosgene or safer substitutes like triphosgene in anhydrous dichloromethane (DCM) at 0°C to room temperature. Key parameters include maintaining anhydrous conditions, slow reagent addition to avoid side reactions (e.g., oligomerization), and post-reaction purification via vacuum distillation. Monitoring the reaction via FT-IR for the disappearance of the amine peak (~3300 cm⁻¹) and emergence of the isocyanate peak (~2270 cm⁻¹) ensures completion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, PPE (nitrile gloves, goggles), and sealed systems to prevent inhalation or dermal exposure. Waste must be quenched with aqueous ethanol (to hydrolyze residual isocyanate groups) and stored separately for professional disposal. Compliance with occupational exposure limits (e.g., <0.02 µg/m³ for isocyanates via HPLC analysis) is essential to mitigate respiratory sensitization risks .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity of this compound?

  • Methodological Answer : Combine HPLC with UV detection (λ = 254 nm) for purity assessment, and NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy at C4, bromo at C3). Mass spectrometry (ESI-MS) validates molecular weight (expected m/z: ~270–272 [M+H]⁺). FT-IR is critical for verifying the isocyanate functional group .

Advanced Research Questions

Q. How can competing nucleophilic reactions (e.g., urea vs. carbamate formation) be selectively controlled during derivatization of this compound?

  • Methodological Answer : To favor carbamate formation, use alcohol nucleophiles in polar aprotic solvents (e.g., THF) with catalytic bases (e.g., DMAP). For ureas, employ primary amines in DCM with controlled stoichiometry (1:1 amine:isocyanate). Kinetic studies via in-situ IR can track selectivity, as carbamate formation typically proceeds faster than urea under basic conditions .

Q. What strategies resolve contradictions in reported reactivity of brominated isocyanates under Suzuki-Miyaura coupling conditions?

  • Methodological Answer : Discrepancies may arise from competing dehalogenation vs. cross-coupling. Optimize using Pd(PPh₃)₄ with arylboronic acids in degassed toluene/EtOH (3:1) at 80°C. Additives like K₂CO₃ enhance stability of the isocyanate group. Monitor via TLC and GC-MS to identify side products (e.g., debrominated byproducts) .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution reactions involving this compound derivatives?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) assess electronic effects: the methoxy group directs electrophiles to the ortho/para positions relative to itself, while bromine deactivates the ring. Solvent effects (e.g., DCM vs. DMF) are modeled using COSMO-RS. Validate predictions experimentally via nitration or halogenation trials, analyzed by LC-MS .

Q. What methodologies validate the biological activity of this compound in occupational asthma models, given the limitations of IgE antibody detection?

  • Methodological Answer : Combine in-vitro assays (e.g., MDI-albumin conjugate ELISA for IgE) with murine sensitization models. Expose BALB/c mice via inhalation (0.1 ppm, 4h/day for 10 days) and measure airway hyperresponsiveness (methacholine challenge) and cytokine profiles (IL-4, IL-5 via ELISA). Negative IgE results require alternative biomarkers (e.g., T-cell proliferation assays) .

Q. Data Analysis and Experimental Design

Q. How should researchers design stability studies to evaluate the shelf-life of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies at 40°C/75% RH over 6 months. Monitor via HPLC for decomposition products (e.g., amine or urea formation). Compare with controls stored at -20°C under argon. Kinetic modeling (Arrhenius equation) extrapolates degradation rates to predict room-temperature stability .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values for respiratory irritation in vitro (e.g., alveolar epithelial cell viability assays). Pair with ANOVA for in-vivo data (e.g., murine LD₅₀), ensuring n ≥ 6 per group. Confounding variables (e.g., solvent effects) are controlled via factorial experimental design .

Q. Contradiction Resolution

Q. How can conflicting reports on the compound’s reactivity in Diels-Alder cycloadditions be reconciled?

  • Methodological Answer : Discrepancies may stem from diene electronic profiles. Test with electron-rich dienes (e.g., anthracene) vs. electron-poor (e.g., maleic anhydride) under thermal (80°C) vs. microwave (100°C, 300W) conditions. Characterize adducts via X-ray crystallography. Computational studies (NBO analysis) clarify orbital interactions driving reactivity differences .

属性

CAS 编号

480439-05-2

分子式

C10H10BrNO2

分子量

256.1 g/mol

IUPAC 名称

2-bromo-4-(2-isocyanatoethyl)-1-methoxybenzene

InChI

InChI=1S/C10H10BrNO2/c1-14-10-3-2-8(6-9(10)11)4-5-12-7-13/h2-3,6H,4-5H2,1H3

InChI 键

RHXRLCFBTLXTSW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN=C=O)Br

规范 SMILES

COC1=C(C=C(C=C1)CCN=C=O)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。